PEG6 Length Is Critical for Achieving Potent GSPT1 Degradation vs. PEG2 and PEG4 Analogs
A direct comparative study of Retro-2-based PROTACs demonstrates a clear dependency of degradation activity on PEG linker length, validating the selection of a PEG6 scaffold over shorter analogs. PROTACs synthesized with a PEG2 linker showed minimal degradation of the target protein GSPT1, whereas a PEG4 linker improved degradation, but the most potent degradation was achieved with the PEG6-containing construct [1].
| Evidence Dimension | GSPT1 degradation potency (DC50, 24h) |
|---|---|
| Target Compound Data | PEG6 linker-containing PROTAC: DC50 ≈ 1.2 µM |
| Comparator Or Baseline | PEG2 linker-containing PROTAC: Inactive/Poor Degradation; PEG4 linker-containing PROTAC: DC50 > 1.5 µM |
| Quantified Difference | PEG6-based degrader is >1.2-fold more potent than PEG4 analog and active versus inactive PEG2 analog. |
| Conditions | Cellular degradation assay in MOLM-13 cells treated for 24h, quantified by immunoblot. |
Why This Matters
This data empirically demonstrates that a PEG6 spacer can unlock degradation activity that is unattainable with shorter PEG2 or PEG4 linkers, directly impacting the success of a PROTAC discovery program.
- [1] G. Bret, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
